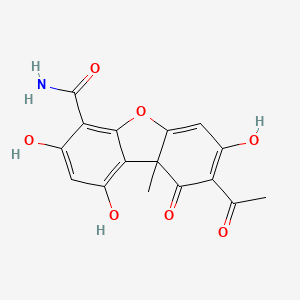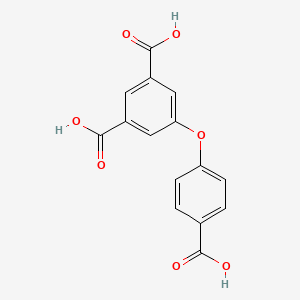
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains and the presence of a trimethylammonium group, which imparts its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: A tertiary amine (e.g., N,N,N-trimethylamine) and an alkyl halide (e.g., 1-bromoheptadecane).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.
Product Isolation: The product is usually isolated by precipitation or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and reactant concentrations) is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as hydroxide ions, halide ions, or amines can be used in substitution reactions. These reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of new quaternary ammonium compounds with different substituents.
Aplicaciones Científicas De Investigación
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a surfactant in various chemical reactions and processes, including emulsification, solubilization, and phase transfer catalysis.
Biology: In biological research, the compound is used as a disinfectant and antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In industrial applications, the compound is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- involves its interaction with cell membranes. The compound’s long alkyl chains can insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. The trimethylammonium group enhances the compound’s ability to interact with negatively charged components of the cell membrane, further contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, CTAB is a surfactant with antimicrobial properties. CTAB has a shorter alkyl chain, which may affect its solubility and interaction with cell membranes.
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties. Benzalkonium chloride has a benzyl group, which imparts different chemical properties compared to the long alkyl chains of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-.
Dodecyltrimethylammonium Chloride: This compound has a shorter alkyl chain compared to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, which may influence its surfactant properties and applications.
The uniqueness of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- lies in its specific alkyl chain length and the presence of the trimethylammonium group, which together contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
185810-19-9 |
|---|---|
Fórmula molecular |
C34H68NO2+ |
Peso molecular |
522.9 g/mol |
Nombre IUPAC |
trimethyl-(4-oxo-2-tetradecanoylheptadecyl)azanium |
InChI |
InChI=1S/C34H68NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)30-32(31-35(3,4)5)34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1 |
Clave InChI |
NCZWQVUOHVLIJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CC(C[N+](C)(C)C)C(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)


![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)

![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)


